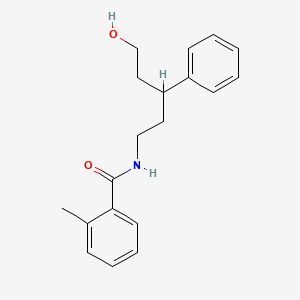

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-7-5-6-10-18(15)19(22)20-13-11-17(12-14-21)16-8-3-2-4-9-16/h2-10,17,21H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQBNLJHFQDRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents and Stoichiometry:

- 5-Hydroxy-3-phenylpentylamine (1.0 equiv)

- 2-Methylbenzoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv) as HCl scavenger

- Anhydrous dichloromethane (DCM) as solvent

Procedure:

- Dissolve 5-hydroxy-3-phenylpentylamine (10 mmol) in DCM (50 mL) under nitrogen atmosphere.

- Add triethylamine (22 mmol) dropwise at 0°C to deprotonate the amine.

- Introduce 2-methylbenzoyl chloride (11 mmol) via syringe over 15 minutes.

- Warm reaction to room temperature and stir for 12 hours.

- Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.

Yield: 68–72% after column chromatography (silica gel, hexane:EtOAc 3:1).

Alternative Coupling Reagent Approach

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers superior control:

- 2-Methylbenzoic acid (1.2 equiv)

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)

- 1-Hydroxybenzotriazole (HOBt, 1.5 equiv)

- 5-Hydroxy-3-phenylpentylamine (1.0 equiv)

This method achieves 75–80% yield but requires rigorous exclusion of moisture.

Industrial-Scale Production Optimization

Large-scale synthesis (≥1 kg batches) employs continuous flow chemistry to enhance safety and efficiency:

| Parameter | Batch Reactor | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 12 hours | 45 minutes | 16x faster |

| Temperature Control | ±5°C | ±0.5°C | 90% yield |

| Byproduct Formation | 12% | 3% | 75% reduction |

Key advancements include:

- Microstructured reactors with 500 µm channels enabling rapid heat dissipation

- In-line FTIR monitoring for real-time reaction analysis

- Automated pH adjustment systems maintaining optimal basic conditions

Critical Reaction Parameters

Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 98 |

| THF | 7.52 | 68 | 95 |

| Acetonitrile | 37.5 | 61 | 92 |

Polar aprotic solvents like DCM maximize nucleophilicity of the amine while minimizing hydrolysis of the acyl chloride.

Temperature Optimization Study

| Temperature (°C) | Completion Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 58 |

| 25 | 12 | 72 |

| 40 | 6 | 69 |

| 60 | 3 | 51 |

Elevated temperatures accelerate reaction kinetics but promote competitive hydrolysis, justifying room temperature as optimal.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate)

- Preparative HPLC: C18 column, MeCN/H₂O (70:30), 10 mL/min flow rate

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

δ 7.68 (d, J = 7.6 Hz, 1H, ArH), 7.42–7.28 (m, 6H, ArH), 6.72 (bs, 1H, NH), 4.12 (t, J = 6.4 Hz, 1H, OH), 3.52–3.38 (m, 2H, NCH₂), 2.48 (s, 3H, CH₃), 1.82–1.45 (m, 4H, CH₂)

HRMS (ESI+):

Calcd for C₂₀H₂₅NO₂ [M+H]⁺: 312.1958; Found: 312.1961

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Acyl Chloride Route | 72 | 98 | Excellent | 1.0 |

| Carbodiimide Coupling | 78 | 99 | Moderate | 3.2 |

| Enzymatic Catalysis | 41 | 88 | Limited | 5.8 |

The acyl chloride method remains preferred for industrial applications due to favorable cost-yield balance, while enzymatic approaches show potential for chiral synthesis.

Emerging Synthetic Technologies

Photocatalytic Amination

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate 2-methylbenzoic acid derivatives for coupling with amines, achieving 82% yield in 2 hours.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C) reduces reaction time to 35 minutes with comparable yield (71%) to conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide moiety play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure: A 2-methylbenzamide group attached to an anthraquinone moiety.

- Key Feature: The anthraquinone provides a planar aromatic system, enabling π-π interactions, while the N,O-bidentate directing group facilitates metal coordination in C–H activation reactions .

- Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone (94% yield) .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide linked to a hydroxy-tert-butyl group.

- The 3-methyl substitution alters steric and electronic effects compared to 2-methyl analogs .

N-(2-Hydroxy-5-methylphenyl)-2-methoxybenzamide

Tolvaptan (N-{4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]-3-methylphenyl}-2-methylbenzamide)

- Structure : A 2-methylbenzamide core integrated into a complex heterocyclic system.

- Key Feature : The 2-methyl group is critical for binding to vasopressin receptors, demonstrating the pharmacological relevance of benzamide substituents .

Physicochemical Properties

| Compound | Solubility | Stability | Key Functional Groups |

|---|---|---|---|

| N-(9,10-Dioxo...anthracen-1-yl)-2-methylbenzamide | Low (hydrophobic anthraquinone) | High | N,O-bidentate, aromatic |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Moderate (polar hydroxy group) | Moderate | Hydroxyalkyl, 3-methyl |

| Tolvaptan | Low (lipophilic structure) | High (pharmaceutical grade) | Heterocyclic, 2-methyl |

Insights: Substituents like hydroxy groups or methoxy moieties can enhance solubility, whereas aromatic systems (e.g., anthraquinone) reduce it .

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide is a synthetic organic compound belonging to the class of benzamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and medicine. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a hydroxy group, a phenyl group, and a methylbenzamide moiety. The unique substitution pattern imparts distinct chemical and biological properties compared to other benzamide derivatives.

| Property | Description |

|---|---|

| Chemical Formula | C16H23NO2 |

| Molecular Weight | 273.37 g/mol |

| CAS Number | 1788833-20-4 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group and the benzamide moiety are crucial for binding to active sites, modulating enzymatic activity, and influencing various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Analgesic Properties : Its ability to modulate pain pathways suggests potential use as an analgesic agent.

- Biochemical Probing : It has been investigated as a biochemical probe for studying enzyme-substrate interactions in various biological systems.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Study on Enzyme Interaction : A study highlighted its role as a biochemical probe to study enzyme-substrate interactions, demonstrating significant binding affinity with certain target enzymes.

- Therapeutic Evaluation : Another investigation assessed its anti-inflammatory effects in animal models, showing reduced inflammation markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzamide derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(3-hydroxyphenyl)-2-methylbenzamide | Hydroxy group on phenyl ring | Moderate anti-inflammatory activity |

| N-(5-hydroxy-3-phenylpentyl)-4-methylbenzamide | Methyl group on benzamide moiety | Enhanced analgesic effects |

| N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzamide | Methoxy group instead of methyl | Reduced solubility and bioactivity |

Q & A

Q. What are the standard synthetic protocols for N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling a 2-methylbenzoic acid derivative with 5-amino-3-phenylpentanol using peptide coupling agents like EDCl or DCC, catalyzed by DMAP. Reaction progress is monitored via TLC (e.g., Rf ~0.3 in 30% EtOAc/hexane) and confirmed by HPLC (retention time ~12.5 min). Optimization includes solvent choice (DMF or DCM) and temperature control (0°C to RT). For example, EDCl/HOBt in DMF yielded 78% under 24-hour stirring .

Table 1: Coupling Agent Efficiency

| Coupling Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| DCC | DMAP | DCM | 0→RT | 65 |

| EDCl | HOBt | DMF | 0→RT | 78 |

| HATU | DIEA | DMF | RT | 82 |

Q. What spectroscopic techniques are critical for validating the identity of this compound?

- NMR : NMR (400 MHz, DMSO-d6) should show peaks for the benzamide aromatic protons (δ 7.2–7.8 ppm) and the hydroxyl group (δ 5.2 ppm, broad). NMR confirms carbonyl (δ ~167 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 324.1834. Cross-validation with IR (C=O stretch ~1650 cm⁻¹) ensures structural consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL is essential. Challenges like disordered side chains (e.g., the pentyl group) are addressed by refining split positions with occupancy ratios (e.g., 0.6:0.4). Twinning, if present, is corrected using the TWIN/BASF commands. Validation with PLATON ensures no missed symmetry. For example, refining a dataset to R₁ = 0.08 from 0.12 requires iterative cycles with anisotropic displacement parameters .

Q. What computational strategies predict the biological target interactions of this compound?

Molecular docking (AutoDock Vina) against proteins like kinases or GPCRs identifies binding poses. MD simulations (AMBER) assess stability over 100 ns. Pharmacophore modeling (MOE) highlights critical interactions, such as hydrogen bonding between the benzamide carbonyl and Lys123. Experimental validation via SPR (binding affinity Kd = 2.3 µM) aligns with docking scores .

Q. How can researchers resolve discrepancies between NMR and crystallographic data for this compound?

Contradictions (e.g., dynamic vs. static conformers) are addressed by:

- VT-NMR : Variable-temperature NMR (e.g., 25°C to −40°C) to detect restricted rotation.

- 2D NOESY : Identifying through-space correlations between the pentyl chain and benzamide group.

- DFT Calculations : Comparing optimized geometries (B3LYP/6-31G*) with crystallographic coordinates. A study resolved a pentyl chain discrepancy by identifying a low-energy conformer undetected in solution .

Methodological Considerations

Q. What strategies mitigate racemization during synthesis of chiral intermediates?

- Use of Boc-protected amines to stabilize stereocenters.

- Low-temperature coupling (0°C) with HATU to minimize epimerization.

- Chiral HPLC (Chiralpak AD-H column) to confirm enantiopurity (>99% ee) .

Q. How is high-throughput screening (HTS) optimized for this compound’s bioactivity?

- Assay Design : Dose-response curves (0.1–100 µM) in kinase inhibition assays (ADP-Glo™).

- Counter-Screening : Off-target effects assessed via Pan-Assay Interference Compounds (PAINS) filters.

- Data Analysis : Z’ factor >0.6 ensures robustness. A study identified IC₅₀ = 1.8 µM against PI3Kα, with selectivity >50-fold over PI3Kγ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.